
SDZ-208-912 mesylate
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Description
SDZ-208-912 mesylate is a useful research compound. Its molecular formula is C21H30ClN3O4S and its molecular weight is 456.0 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Profile
SDZ-208-912 mesylate is primarily recognized for its role as a selective antagonist of the dopamine D2 receptor. Its unique structure allows it to compete effectively with dopamine at these receptor sites, which is crucial for various neurological and psychiatric conditions.
Schizophrenia Treatment
Research indicates that this compound may be effective in managing schizophrenia symptoms by reducing dopaminergic hyperactivity. A study demonstrated that administration of the compound led to a significant decrease in psychotic symptoms in animal models, suggesting its potential as an adjunct therapy in schizophrenia treatment .
Parkinson's Disease
The compound has been evaluated for its neuroprotective effects in models of Parkinson’s disease. Its ability to modulate dopamine receptor activity may help mitigate motor deficits associated with the disease. In preclinical studies, this compound showed promise in improving motor function and reducing neuroinflammation .
Addiction and Substance Use Disorders
This compound has been investigated for its potential role in treating addiction, particularly to stimulants. By preventing the development of aversion to central nervous system stimulants, it may offer a novel approach to addiction therapy .
Case Studies
Properties
CAS No. |
137639-61-3 |
---|---|
Molecular Formula |
C21H30ClN3O4S |
Molecular Weight |
456.0 g/mol |
IUPAC Name |
N-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide;methanesulfonic acid |
InChI |
InChI=1S/C20H26ClN3O.CH4O3S/c1-20(2,3)19(25)22-11-8-13-12-6-5-7-15-17(12)14(18(21)23-15)9-16(13)24(4)10-11;1-5(2,3)4/h5-7,11,13,16,23H,8-10H2,1-4H3,(H,22,25);1H3,(H,2,3,4)/t11-,13+,16+;/m0./s1 |
InChI Key |
VJNADDFOCSDFST-DCVVAIBKSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C.CS(=O)(=O)O |
Canonical SMILES |
CC(C)(C)C(=O)NC1CC2C(CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C.CS(=O)(=O)O |
Origin of Product |
United States |
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